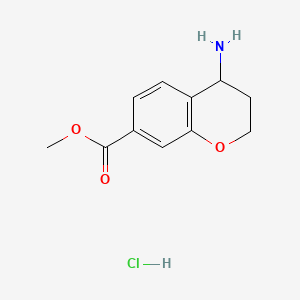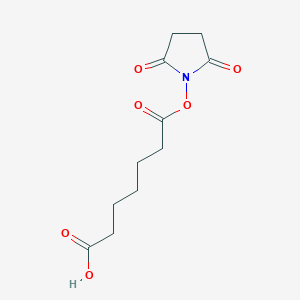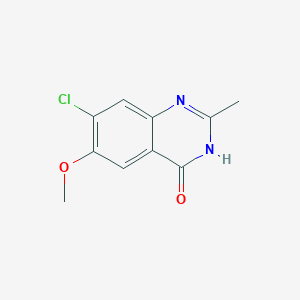![molecular formula C7H14ClNO B13658474 4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
4-Oxaspiro[2.5]octan-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxaspiro[2.5]octan-7-amine hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by a spiro linkage between an oxirane ring and a cyclohexane ring, with an amine group attached to the cyclohexane ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[2.5]octan-7-amine hydrochloride typically involves the reaction of an appropriate oxirane precursor with a cyclohexane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the spiro linkage. The amine group is then introduced through a nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
4-Oxaspiro[2.5]octan-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-Oxaspiro[2.5]octan-7-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Oxaspiro[2.5]octan-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique binding properties and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxaspiro[2.5]octan-7-one
- 5-Oxaspiro[3.4]octan-7-amine hydrochloride
- 6-Oxaspiro[2.5]octan-1-amine hydrochloride
Uniqueness
4-Oxaspiro[2.5]octan-7-amine hydrochloride stands out due to its specific spiro linkage and the presence of an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
4-oxaspiro[2.5]octan-7-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-1-4-9-7(5-6)2-3-7;/h6H,1-5,8H2;1H |
InChI Key |
WHFJDRPAEJWFBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC2)CC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



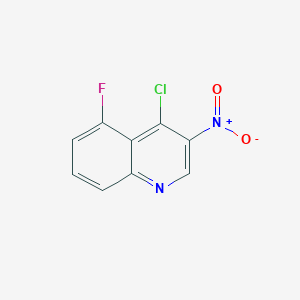
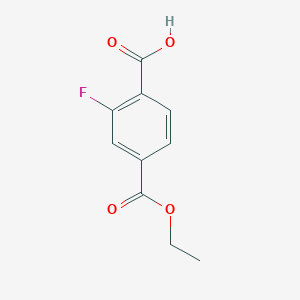
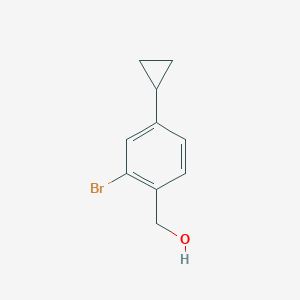
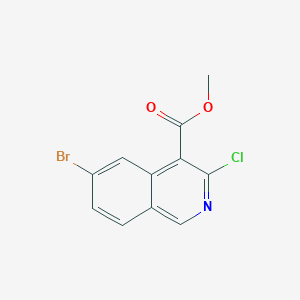
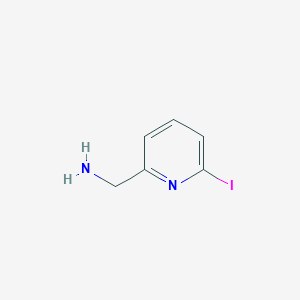
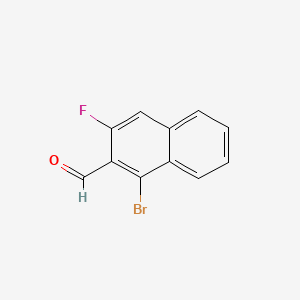
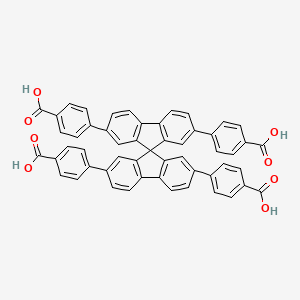

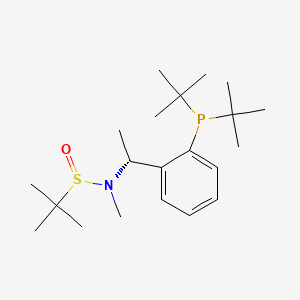
![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)
